molecular formula C11H11ClN4OS B2907595 (NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine CAS No. 860788-06-3

(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine

Cat. No. B2907595
CAS RN: 860788-06-3
M. Wt: 282.75
InChI Key: IMPAGAWSTRALIZ-XNTDXEJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine is a useful research compound. Its molecular formula is C11H11ClN4OS and its molecular weight is 282.75. The purity is usually 95%.
BenchChem offers high-quality (NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Serotonin Receptor Agonist

This compound is utilized as a 5-HT-1 serotonin receptor agonist . It plays a significant role in neuroscience research where it helps in the study of serotonin transmission and its effects on mood, anxiety, and sleep. This application is crucial for developing new treatments for psychiatric disorders .

Pharmaceutical Intermediate

As a pharmaceutical intermediate, this chemical serves as a building block in the synthesis of more complex compounds. It’s used in the creation of various pharmaceutical agents, particularly those involved in treating neurological conditions .

Organic Synthesis

In the field of organic chemistry, this compound is employed in the synthesis of complex molecules. Its unique structure allows for the introduction of the triazole moiety into other compounds, which can be beneficial for creating new materials with specific properties .

Environmental Testing

The compound’s reactivity makes it suitable for environmental testing, particularly in the detection of pollutants and toxins. Its sensitivity to certain chemicals can be harnessed to develop assays and sensors for environmental monitoring .

Advanced Material Research

Researchers use this compound in the development of advanced materials. Its chemical properties can contribute to the innovation of materials with desired characteristics, such as increased durability or conductivity .

Life Science Applications

In life sciences, the compound finds applications in biochemistry and cell biology, where it can be used to probe the function of cellular components or to modify biological pathways in a controlled manner .

Analytical Chemistry

Analytical chemists may use this compound as a reagent or a standard in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of samples, which is essential for quality control and research .

Drug Discovery

Lastly, this compound is valuable in drug discovery. It can be used in high-throughput screening assays to identify potential drug candidates that interact with specific biological targets .

properties

IUPAC Name

(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4OS/c1-16-7-13-14-11(16)18-6-10(15-17)8-2-4-9(12)5-3-8/h2-5,7,17H,6H2,1H3/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPAGAWSTRALIZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC(=NO)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NN=C1SC/C(=N\O)/C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.